N-[4-METHOXY-3-(NAPHTHALENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE
Overview
Description
N-[4-METHOXY-3-(NAPHTHALENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a naphthalene moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-METHOXY-3-(NAPHTHALENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene amide: This step involves the reaction of 2-naphthylamine with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling with furan-2-carboxylic acid: The final step involves coupling the reduced amine with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-METHOXY-3-(NAPHTHALENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The amide linkage can be reduced to an amine using strong reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of N-[4-HYDROXY-3-(NAPHTHALENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE.
Reduction: Formation of N-[4-METHOXY-3-(NAPHTHALENE-2-AMINO)PHENYL]FURAN-2-CARBOXAMIDE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-METHOXY-3-(NAPHTHALENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-METHOXY-3-(NAPHTHALENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-METHOXY-3-(NAPHTHALENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
N-[4-METHOXY-3-(NAPHTHALENE-2-AMIDO)PHENYL]PYRROLE-2-CARBOXAMIDE: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-[4-METHOXY-3-(NAPHTHALENE-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyrrole analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
N-[4-methoxy-3-(naphthalene-2-carbonylamino)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-28-20-11-10-18(24-23(27)21-7-4-12-29-21)14-19(20)25-22(26)17-9-8-15-5-2-3-6-16(15)13-17/h2-14H,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGMBOAWQJXKPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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